N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the furan ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amide bond formation: The final step involves the formation of the amide bond between the dioxidotetrahydrothiophene ring and the fluorophenyl-furan moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The exact mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and furan rings suggests that it may interact with hydrophobic pockets in proteins, while the dioxidotetrahydrothiophene ring could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid naphthalen-2-yl ester
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 4-chloro-phenyl ester
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 3,4-dimethyl-phenyl ester
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is unique due to its combination of a dioxidotetrahydrothiophene ring with a fluorophenyl-furan moiety. This structural uniqueness may confer distinct electronic properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H24FNO4S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H24FNO4S/c1-14(2)11-20(23)22(17-9-10-27(24,25)13-17)12-18-7-8-19(26-18)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3 |
InChI Key |
DMJZCVGSLXZQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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